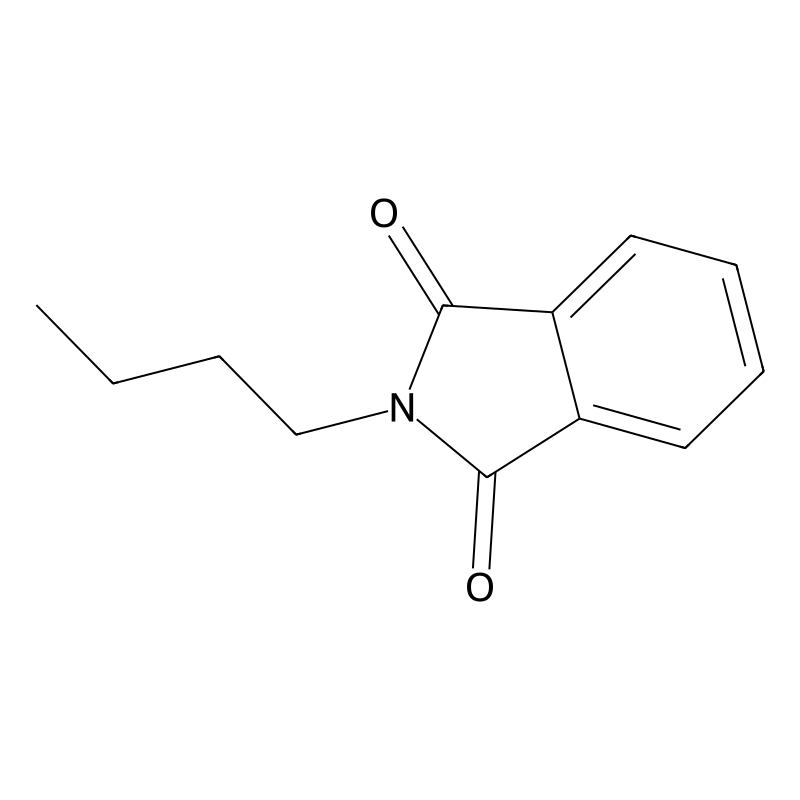

N-Butylphthalimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

N-Butylphthalimide is a relatively simple molecule that can be synthesized through various methods. One common approach involves the reaction of phthalic anhydride with n-butylamine in the presence of a catalyst, such as sodium acetate, under reflux conditions [1, 2].

[1] "N-(n-Butyl)phthalimide." Sigma-Aldrich, [2] "N-(n-Butyl)phthalimide." Alfa Aesar Thermo Fisher Scientific,

Applications:

While N-Butylphthalimide itself doesn't have extensive documented research applications, it serves as a valuable precursor for the synthesis of more complex molecules with diverse functionalities.

N-Substituted Phthalimides

N-Butylphthalimide can be readily converted to various N-substituted phthalimides by replacing the n-butyl group with other functional groups through nucleophilic substitution reactions. These derivatives possess various applications in material science, organic synthesis, and medicinal chemistry [3].[3] Li, Jinbao, et al. "Synthesis and Crystal Structure of N-Substituted Phthalimides." Molecules, vol. 13, no. 4, 2008, pp. 790-800,

Phthalimide-Based Polymers

N-Butylphthalimide can be incorporated into the backbone of polymers through various polymerization techniques, leading to materials with unique properties such as thermal stability and self-assembly capabilities. These polymers hold promise for applications in optoelectronics and drug delivery [4, 5].[4] Zhang, Jing, et al. "Synthesis and characterization of novel thermally stable poly(imide-sulfone)s derived from N-substituted phthalimides." Journal of Polymer Science Part A: Polymer Chemistry, vol. 46, no. 14, 2008, pp. 4601-4609, [5] Wang, Jing, et al. "Synthesis of amphiphilic phthalimide-based block copolymers and their self-assembly behaviors." Journal of Polymer Science Part A: Polymer Chemistry, vol. 42, no. 15, 2004, pp. 3686-3693,

N-Butylphthalimide is an organic compound with the chemical formula C₁₂H₁₃NO₂. It consists of a butyl group attached to a phthalimide moiety, which is characterized by a five-membered ring containing nitrogen and carbonyl groups. This compound is typically presented as a white crystalline solid with a melting point ranging from 28.5 to 34.5 degrees Celsius . N-Butylphthalimide is notable for its ability to participate in various

- Nucleophilic Substitution Reactions: The butyl group can be replaced by various nucleophiles under appropriate conditions, enabling the synthesis of diverse derivatives.

- Hydrolysis: In the presence of water and an acid or base, N-butylphthalimide can hydrolyze to yield phthalic acid and butylamine.

- Reduction Reactions: The carbonyl group in the phthalimide structure can be reduced to yield amine derivatives, which are useful in further chemical transformations .

Research indicates that N-butylphthalimide exhibits biological activity, particularly in the context of its interactions with biological systems. It has been studied for its potential effects on various cellular processes, including:

- Antimicrobial Activity: Some studies suggest that N-butylphthalimide may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications.

- Enzyme Inhibition: It has been reported to inhibit certain enzymes, which could have implications for drug design and development .

The synthesis of N-butylphthalimide can be accomplished through several methods:

- Reaction of 1-Bromobutane with Phthalimide: This method involves treating phthalimide with 1-bromobutane in the presence of a base, such as potassium carbonate. The reaction proceeds via nucleophilic substitution to yield N-butylphthalimide .

- Condensation Reactions: Another approach involves the condensation of phthalic anhydride with butylamine under controlled conditions, leading to the formation of N-butylphthalimide .

- Solid-State Synthesis: Kinetic studies have shown that solid-state reactions can also be employed for synthesizing this compound, which may offer advantages in terms of reaction efficiency and purity .

N-Butylphthalimide finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.

- Pharmaceuticals: Its potential biological activities make it a candidate for drug development.

- Catalysis: The compound can act as a catalyst or catalyst precursor in various organic reactions due to its reactive functional groups .

Studies on the interactions of N-butylphthalimide with biological molecules have revealed important insights into its mechanisms of action. For instance, investigations into its enzyme inhibition properties suggest that it may interact with specific active sites on enzymes, thereby modulating their activity. These studies are crucial for understanding its potential therapeutic applications and guiding further research into its biological effects .

N-Butylphthalimide shares structural similarities with several other compounds, each exhibiting unique properties and applications. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Phthalimide | Contains a phthalic structure | Used primarily as a precursor for amines |

| N-Methylphthalimide | Methyl group instead of butyl | Exhibits different solubility and reactivity |

| N-Octylphthalimide | Octyl group instead of butyl | Enhanced lipophilicity compared to N-butyl |

| N-Phenylphthalimide | Phenyl group instead of butyl | Potentially different biological activities |

N-Butylphthalimide's uniqueness lies in its specific chain length and branching, which influence its reactivity and biological interactions compared to these similar compounds. Its balance between hydrophobicity and reactivity makes it particularly useful for applications requiring specific solubility profiles and interaction capabilities .

Core Structure Analysis and Functional Group Effects

N-Butylphthalimide consists of a fundamental phthalimide core structure with the molecular formula C₁₂H₁₃NO₂ and molecular weight of 203.24 g/mol [1] [2]. The compound exhibits a characteristic isoindole-1,3-dione structure with a butyl group substitution at the nitrogen position, represented by the IUPAC name 2-butylisoindole-1,3-dione [1] [2].

The phthalimide core contains an imide functional group (-CO-N(R)-CO-) that confers significant biological activity to the molecule [3] [4]. This bicyclic aromatic system demonstrates exceptional stability and provides a versatile pharmacophore for structure-activity relationship studies [3] [4]. The presence of two carbonyl groups flanking the nitrogen atom creates a unique electronic environment that influences the compound's reactivity and biological interactions [4].

The butyl substituent at the nitrogen position plays a crucial role in determining the compound's physicochemical properties. The linear four-carbon alkyl chain contributes to the compound's lipophilicity, with reported LogP values ranging from 2.02 to 3.15 [1] [5]. This hydrophobic character enhances membrane permeability and influences the compound's bioavailability [6] [7].

Structure-activity relationship studies have revealed that alkyl chain length significantly impacts biological activity. Research demonstrates that N-substituted phthalimides with chain lengths of four carbon atoms show potent activity, with N-butylphthalimide representing an optimal balance between hydrophobic character and molecular size [6] [8]. The compound exhibits superior activity compared to shorter chain analogs, with the activity order typically following: N-methyl < N-ethyl < N-propyl < N-butyl [6] [8].

The electron-withdrawing nature of the phthalimide core influences the acidity of the nitrogen atom, with N-butylphthalimide exhibiting a predicted pKa value of -2.09 ± 0.20 [1]. This acidic character affects the compound's ionization state and consequently its biological interactions [1].

Computational Methods for Structure Prediction

Computational chemistry methods have been extensively employed to predict and analyze the structural properties of N-butylphthalimide and related derivatives. Density Functional Theory (DFT) represents the most commonly used approach for structural characterization and property prediction [9] [10] [11].

The B3LYP functional with 6-31G* basis set has been widely utilized for geometry optimization and frequency calculations of phthalimide derivatives [9] [10]. These calculations provide accurate structural parameters, including bond lengths, bond angles, and dihedral angles that are essential for understanding the compound's three-dimensional structure [9] [10]. Higher-level calculations using the 6-311+G** basis set have been employed for enhanced accuracy in vibrational spectroscopy predictions [9] [10].

Semiempirical methods, particularly PM7 and GFN2-xTB, have proven valuable for conformational searches and large-scale structural studies [12]. These methods offer a favorable balance between computational efficiency and accuracy, making them suitable for screening multiple conformations and derivatives [12]. The GFN2 method has shown particular promise for conformer energy calculations, providing reliable results at reduced computational cost [12].

Machine learning approaches, including the ANI family of methods, have emerged as powerful tools for rapid structure prediction and energy estimation [12]. The ANI-1ccx variant, trained on coupled-cluster energies, demonstrates excellent performance for conformational analysis of organic molecules including phthalimide derivatives [12].

Hybrid methods combining density functional tight-binding (DFTB3-D3) with dispersion corrections have been successfully applied to crystal structure prediction of pharmaceutical-like molecules [13]. These methods effectively bridge the gap between approximate search methods and accurate energy calculations, providing reliable structural predictions for flexible molecules [13].

Structure Optimization Strategies

Structure optimization of N-butylphthalimide involves systematic approaches to identify the most stable conformations and understand the relationship between structural features and biological activity. The optimization process typically begins with initial structure generation using molecular mechanics methods, followed by higher-level quantum chemical calculations [14] [13].

The optimization strategy for N-butylphthalimide focuses on several key structural elements. The butyl chain conformation represents a critical variable, with multiple rotamers possible around the C-C and C-N bonds [6] [15]. Computational studies have identified preferred conformations where the butyl group adopts extended or gauche orientations relative to the phthalimide plane [15].

The planarity of the phthalimide core is generally maintained during optimization, with the aromatic ring system showing minimal deviation from planarity [16] [17]. However, the orientation of the butyl substituent can influence the overall molecular geometry and packing arrangements in crystalline forms [16] [17].

Structure optimization studies have revealed that longer unbranched alkyl chains, such as the butyl group in N-butylphthalimide, tend to promote more planar configurations of the phthalimide backbone compared to shorter or branched chains [17]. This planarity contributes to enhanced π-π stacking interactions and improved solid-state properties [17].

The optimization process also considers the effect of substituent positioning on molecular properties. For N-butylphthalimide, the linear alkyl chain provides optimal flexibility while maintaining favorable interactions with biological targets [6] [7]. The four-carbon chain length represents a sweet spot that balances hydrophobic character with molecular size constraints [6] [7].

Conformational Analysis and Molecular Modeling

Conformational analysis of N-butylphthalimide reveals multiple stable conformations arising from rotation around the C-N bond and internal rotation within the butyl chain. Nuclear magnetic resonance (NMR) spectroscopy combined with computational modeling has been employed to characterize these conformational preferences [15] [18].

The phthalimide core maintains a rigid planar structure with C2v symmetry, while the butyl substituent exhibits conformational flexibility [10] [15]. The preferred conformations in solution often differ from those observed in crystalline forms, reflecting the influence of intermolecular interactions on molecular geometry [15] [18].

Molecular modeling studies using density functional theory have identified low-energy conformations of N-butylphthalimide where the butyl chain adopts extended configurations [11] [14]. These conformations minimize steric interactions while maintaining favorable electronic properties [11] [14].

The conformational analysis has revealed that the butyl group preferentially adopts an equatorial-like orientation relative to the phthalimide plane, minimizing steric hindrance and optimizing molecular packing [15]. This preferred orientation influences the compound's ability to interact with biological targets and affects its pharmacological properties [15].

Dynamic molecular modeling techniques have been used to study the conformational flexibility of N-butylphthalimide in different environments [19]. These studies demonstrate that the compound maintains significant conformational freedom in solution while adopting more restricted conformations in crystalline forms or when bound to biological targets [19].

Comparative Analysis with Other Phthalimide Derivatives

Comparative analysis of N-butylphthalimide with other phthalimide derivatives reveals significant structure-activity relationships that guide the design of improved analogs. The comparative studies encompass various substitution patterns, chain lengths, and functional group modifications [6] [7] [20].

N-Butylphthalimide demonstrates superior antimicrobial activity compared to shorter chain analogs such as N-methylphthalimide and N-ethylphthalimide [6]. The enhanced activity correlates with increased lipophilicity and improved membrane permeability associated with the four-carbon alkyl chain [6]. Studies have shown that N-butylphthalimide exhibits 96% biofilm inhibition at 50 μg/mL against Candida albicans, significantly outperforming other N-substituted derivatives [6].

Comparison with N-pentylphthalimide and other longer chain analogs reveals that while activity generally increases with chain length up to five carbons, N-butylphthalimide represents an optimal balance between potency and selectivity [6] [8]. The four-carbon chain provides sufficient hydrophobic character for effective biological activity while avoiding excessive lipophilicity that could lead to non-specific toxicity [6] [8].

Branched chain analogs, such as N-sec-butylphthalimide, generally show reduced activity compared to the linear N-butylphthalimide [21]. The branching introduces steric hindrance that can interfere with optimal binding to biological targets [21]. Comparative studies indicate that linear alkyl chains provide better structure-activity relationships than their branched counterparts [21].

Aromatic substitution patterns, exemplified by N-phenylphthalimide, produce different biological profiles compared to aliphatic derivatives [20]. While N-phenylphthalimide shows enhanced anti-inflammatory activity, N-butylphthalimide demonstrates superior antimicrobial and antifungal properties [20]. This difference reflects the distinct interaction mechanisms with different biological targets [20].

The incorporation of heteroatoms and functional groups into the phthalimide structure has been extensively studied in comparison to N-butylphthalimide [22] [23]. Triazole-containing derivatives show improved ADME properties and enhanced selectivity, while halogenated analogs demonstrate increased cytotoxicity [22] [23]. These modifications provide pathways for optimizing specific biological activities while maintaining the favorable core structure of the phthalimide scaffold [22] [23].

Hypolipidemic activity comparisons reveal that N-butylphthalimide and related four-carbon chain derivatives show potent activity in reducing serum triglyceride and cholesterol levels [8]. The compound demonstrates comparable or superior activity to saccharin-based analogs, highlighting the importance of the phthalimide core structure for this biological activity [8].

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 39 of 96 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 57 of 96 companies with hazard statement code(s):;

H302 (21.05%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (28.07%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Textiles, apparel, and leather manufacturing

1H-Isoindole-1,3(2H)-dione, 2-butyl-: ACTIVE